molecular formula C8H8BClN2O2 B13935728 (4-Chloro-2-methyl-indazol-5-yl)boronic acid

(4-Chloro-2-methyl-indazol-5-yl)boronic acid

Cat. No.: B13935728
M. Wt: 210.43 g/mol
InChI Key: IBIHIWYWLOFSFO-UHFFFAOYSA-N
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Description

(4-Chloro-2-methyl-indazol-5-yl)boronic acid is a boronic acid derivative that features a boronic acid group attached to an indazole ring system. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes this compound particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of (4-Chloro-2-methyl-indazol-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to improve yield and reduce costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-indazol-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atom on the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chlorine atom can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-5-boronic acid: Similar in structure but lacks the chlorine and methyl groups.

    2-Methyl-1H-indazole-5-boronic acid: Similar but without the chlorine atom.

    4-Chloro-1H-indazole-5-boronic acid: Similar but without the methyl group.

Uniqueness

(4-Chloro-2-methyl-indazol-5-yl)boronic acid is unique due to the presence of both chlorine and methyl groups on the indazole ring. These substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

(4-Chloro-2-methyl-indazol-5-yl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multicomponent reactions or Suzuki coupling methods, which allow for the incorporation of boronic acid moieties into indazole frameworks. The structural characteristics include a chloro substituent at the 4-position and a methyl group at the 2-position of the indazole ring, which may influence its biological activity.

Antitumor Activity

Research has demonstrated that compounds containing indazole derivatives exhibit promising antitumor properties. For instance, studies have shown that various indazole-based compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The specific compound this compound has been evaluated for its inhibitory effects on CDK9, with IC50 values indicating moderate potency against hematologic malignancies. For example, one study reported an IC50 of 0.26 μM against the Molm-13 cell line and 0.09 μM against MV4-11 cells .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of CDKs : The compound binds to the ATP-binding site of CDK9, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This interaction is facilitated by specific molecular docking studies that highlight key amino acid interactions within the kinase domain .
  • Cell Cycle Arrest : Analysis of cell cycle progression in treated cancer cell lines has shown that this compound can effectively halt the cell cycle at specific checkpoints, thereby inhibiting proliferation .

Table 1: Biological Activity Evaluation

CompoundTargetIC50 (μM)Remarks
This compoundCDK90.26Moderate potency against Molm-13
0.09High potency against MV4-11
Indazole derivativesVarious CDKsVariesRange from nanomolar to micromolar

Safety and Toxicity

Toxicity assessments conducted on animal models indicate that this compound exhibits a favorable safety profile at therapeutic doses. No significant adverse effects were observed in histological analyses of major organs following administration at high doses .

Properties

Molecular Formula

C8H8BClN2O2

Molecular Weight

210.43 g/mol

IUPAC Name

(4-chloro-2-methylindazol-5-yl)boronic acid

InChI

InChI=1S/C8H8BClN2O2/c1-12-4-5-7(11-12)3-2-6(8(5)10)9(13)14/h2-4,13-14H,1H3

InChI Key

IBIHIWYWLOFSFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=CN(N=C2C=C1)C)Cl)(O)O

Origin of Product

United States

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